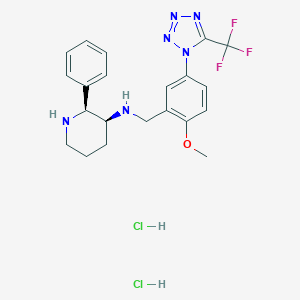

Vofopitant Dihydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N6O.2ClH/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14;;/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3;2*1H/t17-,19-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNRXILPJNISEM-FFUVTKDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168538 | |

| Record name | Vofopitant dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168266-51-1 | |

| Record name | Vofopitant dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vofopitant dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-CIS)-N-[[2-METHOXY-5-[5-(TRIFLUOROMETHYL)-1H-TETRAZOL-1-YL]PHENYL]METHYL]-2-PHENYL-3-PIPERIDINAMINE DIHYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VOFOPITANT DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53187BIJ00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Rise and Fall of Vofopitant Dihydrochloride: A Technical History of a Potent NK1 Receptor Antagonist

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Vofopitant Dihydrochloride, also known by its development code GR205171, emerged from research programs in the 1990s as a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. Initially investigated for its broad-spectrum anti-emetic properties, its development trajectory later shifted towards its potential as an anxiolytic for treating conditions such as social phobia and post-traumatic stress disorder (PTSD). Despite promising preclinical data and early clinical findings, Vofopitant ultimately did not achieve market approval. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, detailing its mechanism of action, key experimental findings, and the signaling pathways it modulates.

Discovery and Historical Development

The discovery of Vofopitant was rooted in the broader exploration of tachykinin receptor antagonists as a novel class of therapeutic agents.[1] Substance P, the endogenous ligand for the NK1 receptor, was identified as a key neurotransmitter in pathways related to pain, inflammation, and emesis.[1][2] This led pharmaceutical companies to pursue the development of non-peptide NK1 receptor antagonists to overcome the poor pharmacokinetic properties of early peptide-based antagonists.[3]

Vofopitant (GR205171) was developed by Glaxo Wellcome (now GlaxoSmithKline) as a follow-up compound to earlier NK1 receptor antagonists.[4] Its chemical structure, (2S,3S)-N-[(2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine dihydrochloride, was optimized for high affinity and selectivity for the human NK1 receptor.[4]

Initial preclinical studies demonstrated its potent anti-emetic effects in various animal models, positioning it as a promising candidate for preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[4][5] Subsequently, the recognition of the NK1 receptor's role in the central nervous system's response to stress and anxiety led to the investigation of Vofopitant for psychiatric disorders.[6] Clinical trials were conducted to evaluate its efficacy in social phobia and PTSD. However, the compound did not demonstrate sufficient efficacy in these later-stage trials to warrant regulatory approval and its development was ultimately discontinued.[6]

Mechanism of Action

Vofopitant is a competitive antagonist of the NK1 receptor.[6] The NK1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P.[7] The binding of Substance P to the NK1 receptor primarily activates the Gq/11 family of G-proteins.[7]

This activation initiates a downstream signaling cascade beginning with the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[7]

The activation of this pathway ultimately leads to various cellular responses, including neuronal excitation, smooth muscle contraction, and the release of pro-inflammatory mediators. By competitively blocking the binding of Substance P to the NK1 receptor, Vofopitant inhibits this entire signaling cascade.

Quantitative Data

Binding Affinity

Vofopitant demonstrates high affinity for the NK1 receptor across multiple species, with a particularly high affinity for the human receptor. Its selectivity for the NK1 receptor over other neurokinin receptors (NK2, NK3) is also notable.

| Species | Receptor | Binding Affinity (pKi) | Reference |

| Human | NK1 | 10.6 | [8] |

| Rat | NK1 | 9.5 | [8] |

| Ferret | NK1 | 9.8 | [8] |

| - | NK2 | <5.0 (pIC50) | [8] |

| - | NK3 | <5.0 (pIC50) | [8] |

Table 1: Vofopitant Binding Affinities

Pharmacokinetic Profile

Pharmacokinetic data for Vofopitant has been generated in both preclinical species and humans. The following table summarizes key available parameters.

| Species | Dose | Route | Cmax | Tmax | t1/2 (half-life) | Bioavailability | Reference |

| Healthy Volunteers | 200 mg | Oral | - | 20-90 min | ~1 h | ~16% | [9] |

| Healthy Volunteers | 600 mg | Oral | - | - | - | 50% | [10] |

Table 2: Pharmacokinetic Parameters of Vofopitant and Related Compounds (Note: Data for Vofopitant is limited in publicly available literature; some data from related compounds is included for context.)

Clinical Efficacy

Clinical trials evaluated Vofopitant for the prevention of postoperative nausea and vomiting (PONV).

| Study | Indication | Comparator | Primary Endpoint | Result | Reference |

| Diemunsch et al. (1999) | PONV after major gynecological surgery | Placebo | Control of PONV over 24 hours | Vofopitant (25 mg i.v.) showed greater control of PONV than placebo. | [5] |

Table 3: Clinical Trial Results for Anti-emetic Efficacy of Vofopitant

Vofopitant was also investigated for the treatment of social anxiety disorder.

| Study | Indication | Comparator(s) | Primary Endpoint | Result | Reference |

| Furmark et al. | Social Phobia | Citalopram (B1669093), Placebo | Reduction in social anxiety symptoms | Short-term administration of Vofopitant (5 mg) and citalopram alleviated social anxiety. | [11] |

Table 4: Clinical Trial Results for Anxiolytic Efficacy of Vofopitant (Note: Detailed quantitative outcomes from this study are not readily available in the public domain.)

Experimental Protocols

Cisplatin-Induced Emesis in Ferrets

This model is a standard for evaluating the anti-emetic potential of drug candidates.[12][13][14]

-

Animals: Male ferrets are commonly used.

-

Housing: Animals are housed individually with free access to food and water, except for a brief fasting period before dosing.

-

Emetic Challenge: Cisplatin (B142131) is administered intravenously or intraperitoneally at a dose typically ranging from 5 to 10 mg/kg.[14]

-

Drug Administration: Vofopitant or vehicle is administered via a clinically relevant route (e.g., oral or intravenous) at a specified time before the cisplatin challenge.

-

Observation: The animals are observed for a defined period (e.g., 4-8 hours for acute emesis, up to 72 hours for delayed emesis), and the number of retches and vomits are recorded.

-

Data Analysis: The efficacy of the test compound is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.

Elevated Plus-Maze in Gerbils

The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[15][16][17] Gerbils are considered a good model for studying NK1 receptor antagonists due to the similarity of their NK1 receptors to humans.[18]

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[19]

-

Animals: Male Mongolian gerbils are often used.

-

Drug Administration: Vofopitant or vehicle is administered intraperitoneally at various doses (e.g., 0.3, 1.0, 5.0 mg/kg) 30 minutes prior to testing.

-

Procedure: Each animal is placed in the center of the maze and allowed to explore freely for a set period, typically 5 minutes.[18]

-

Data Collection: The session is recorded, and software is used to track the animal's movement. Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.

-

Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the time spent in and/or the number of entries into the open arms compared to the control group.

Conclusion

This compound represents a well-characterized, potent, and selective NK1 receptor antagonist. Its history illustrates a common trajectory in drug development, where an initial therapeutic indication (anti-emesis) gives way to exploration in other areas (anxiolytic) based on an evolving understanding of the target's role in pathophysiology. While Vofopitant did not ultimately reach the market, the extensive preclinical and clinical research conducted with this compound has significantly contributed to our understanding of the NK1 receptor system and its therapeutic potential. The data and methodologies detailed in this guide serve as a valuable resource for researchers and professionals in the ongoing development of novel therapeutics targeting the neurokinin pathways.

References

- 1. Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antiemetic activity of the NK1 receptor antagonist GR205171 in the treatment of established postoperative nausea and vomiting after major gynaecological surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current Pharmacotherapy for Chemotherapy-Induced Nausea and Vomiting in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of 19 double-blind placebo-controlled studies in social anxiety disorder (social phobia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of the new benzodiazepine antagonist Ro 15-1788 in man following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of the endothelin-receptor antagonist bosentan in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. mmpc.org [mmpc.org]

- 17. protocols.io [protocols.io]

- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Vofopitant Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vofopitant Dihydrochloride (B599025) (GR205171A) is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. It has been investigated for its potential therapeutic applications in a variety of conditions, including emesis, anxiety, and post-traumatic stress disorder. This technical guide provides a comprehensive overview of a viable synthetic pathway for Vofopitant Dihydrochloride, detailing the preparation of key intermediates and the final assembly of the target molecule. The information presented herein is intended for an audience with a strong background in synthetic organic chemistry.

This compound: Core Synthesis Strategy

The synthesis of this compound can be conceptually divided into the preparation of two key fragments, followed by their coupling and final salt formation. The core fragments are:

-

2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde (B60974): This aromatic aldehyde contains the characteristic trifluoromethyltetrazole moiety.

-

(2S,3S)-2-phenylpiperidin-3-amine: This chiral piperidine (B6355638) derivative provides the stereochemical framework of the final molecule.

The overall synthetic approach culminates in the reductive amination of the benzaldehyde (B42025) intermediate with the chiral piperidine, followed by conversion to the dihydrochloride salt.

Synthesis of Key Intermediates

Synthesis of 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde

The synthesis of this crucial aldehyde intermediate is a multi-step process commencing from 4-benzyloxyaniline.

Experimental Protocol:

-

Step 1: Acylation of 4-benzyloxyaniline. 4-benzyloxyaniline is acylated with trifluoroacetyl chloride in the presence of triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) to yield the corresponding amide.

-

Step 2: Formation of the Iminochloride. The resulting amide is treated with a resin-supported triphenylphosphine (B44618) and carbon tetrachloride to generate the iminochloride.

-

Step 3: Tetrazole Formation. The iminochloride undergoes cyclization with sodium azide (B81097) in hot acetic acid to form the tetrazole ring.

-

Step 4: Debenzylation. The benzyl (B1604629) protecting group is removed by catalytic hydrogenation over palladium on carbon in an ethanol (B145695)/THF solvent system, affording the corresponding phenol.

-

Step 5: Formylation. The phenolic intermediate is reacted with hexamethylenetetramine (HMT) in hot trifluoroacetic acid to introduce the aldehyde functionality.

-

Step 6: Methylation. The final step in the synthesis of the aldehyde intermediate involves the methylation of the phenolic hydroxyl group with methyl iodide and potassium carbonate in acetone.

Synthesis of (2S,3S)-2-phenylpiperidin-3-amine

The chiral piperidine intermediate is synthesized from 2-chloro-3-nitropyridine (B167233).

Experimental Protocol:

-

Step 1: Suzuki Coupling. 2-chloro-3-nitropyridine is coupled with phenylboronic acid using a palladium tetrakis(triphenylphosphine) catalyst and sodium carbonate in dimethoxyethane to yield 3-nitro-2-phenylpyridine.

-

Step 2: Reduction. The nitro-substituted phenylpyridine is then subjected to catalytic hydrogenation with hydrogen gas over palladium on carbon in a mixture of ethanol and hydrochloric acid. This step reduces both the pyridine (B92270) ring and the nitro group to afford racemic cis-2-phenylpiperidin-3-amine.

-

Step 3: Optical Resolution. The racemic mixture is resolved using di-p-toluoyl-L-tartaric acid in an ethanol/water mixture to isolate the desired (2S,3S)-enantiomer.

Final Assembly of Vofopitant and Salt Formation

The final stage of the synthesis involves the coupling of the two key intermediates.

Experimental Protocol:

-

Reductive Amination. 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde is reacted with (2S,3S)-2-phenylpiperidin-3-amine via reductive amination. This is typically achieved using a mild reducing agent such as sodium triacetoxyborohydride (B8407120) in the presence of acetic acid in a solvent like dichloromethane. This reaction forms the Vofopitant free base.

-

Dihydrochloride Salt Formation. The purified Vofopitant free base is then treated with hydrochloric acid in a suitable solvent to precipitate this compound.

Quantitative Data Summary

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| Benzaldehyde Synthesis | |||||

| 1. Acylation | 4-benzyloxyaniline, trifluoroacetyl chloride | Triethylamine, Dichloromethane | N-(4-(benzyloxy)phenyl)-2,2,2-trifluoroacetamide | High | Good |

| 2. Iminochloride Formation | N-(4-(benzyloxy)phenyl)-2,2,2-trifluoroacetamide | Resin-supported triphenylphosphine, CCl4 | N-(4-(benzyloxy)phenyl)-2,2,2-trifluoroacetimidoyl chloride | Good | Used directly |

| 3. Tetrazole Formation | N-(4-(benzyloxy)phenyl)-2,2,2-trifluoroacetimidoyl chloride | Sodium azide, Acetic acid, heat | 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole | Moderate | Good |

| 4. Debenzylation | 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole | H2, Pd/C, Ethanol/THF | 4-(5-(trifluoromethyl)-1H-tetrazol-1-yl)phenol | High | Excellent |

| 5. Formylation | 4-(5-(trifluoromethyl)-1H-tetrazol-1-yl)phenol | Hexamethylenetetramine, Trifluoroacetic acid, heat | 2-hydroxy-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzaldehyde | Moderate | Good |

| 6. Methylation | 2-hydroxy-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzaldehyde | Methyl iodide, K2CO3, Acetone | 2-methoxy-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzaldehyde | High | Excellent |

| Piperidine Synthesis | |||||

| 1. Suzuki Coupling | 2-chloro-3-nitropyridine, phenylboronic acid | Pd(PPh3)4, Na2CO3, Dimethoxyethane | 3-nitro-2-phenylpyridine | Good | Good |

| 2. Reduction | 3-nitro-2-phenylpyridine | H2, Pd/C, Ethanol/HCl | (±)-cis-2-phenylpiperidin-3-amine | High | Good |

| 3. Optical Resolution | (±)-cis-2-phenylpiperidin-3-amine | Di-p-toluoyl-L-tartaric acid, Ethanol/Water | (2S,3S)-2-phenylpiperidin-3-amine | ~40-50% | High ee |

| Final Assembly | |||||

| 1. Reductive Amination | 2-methoxy-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzaldehyde, (2S,3S)-2-phenylpiperidin-3-amine | Sodium triacetoxyborohydride, Acetic acid, Dichloromethane | Vofopitant (free base) | Good | High |

| 2. Salt Formation | Vofopitant (free base) | HCl | This compound | High | High |

Note: Yields and purities are qualitative estimates based on typical organic reactions and may vary depending on specific experimental conditions.

Visualization of the Synthesis Pathway

Vofopitant Dihydrochloride: A Technical Guide to its Chemical Properties and In Vitro Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vofopitant Dihydrochloride, also known by its development code GR205171, is a potent and selective, orally active antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2][3] It has been investigated for its potential therapeutic applications, including its antiemetic and anxiolytic properties.[4] This technical guide provides a comprehensive overview of the chemical properties of this compound, along with details of relevant experimental protocols and its mechanism of action.

Chemical and Physical Properties

This compound is a white to off-white solid. Key chemical and physical data are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2S,3S)-N-[(2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine dihydrochloride | [4] |

| Synonyms | GR 205171A | [5] |

| Molecular Formula | C₂₁H₂₅Cl₂F₃N₆O | [6] |

| Molecular Weight | 505.36 g/mol | [6] |

| CAS Number | 168266-51-1 | [6] |

| Appearance | White to off-white solid | |

| pKa (Strongest Basic) | 8.83 (Predicted) |

Solubility and Storage

This compound exhibits solubility in various solvents, which is crucial for the preparation of solutions for in vitro and in vivo studies.

| Solvent System | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.95 mM) |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.95 mM) |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.95 mM) |

Storage and Stability:

For long-term storage, this compound powder should be kept at 4°C under a nitrogen atmosphere and away from moisture.[2] Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen and protected from moisture.[2] It is recommended to prepare fresh solutions for use and avoid repeated freeze-thaw cycles.[2]

Mechanism of Action: NK1 Receptor Antagonism

This compound functions as a high-affinity antagonist of the neurokinin-1 (NK1) receptor, thereby inhibiting the binding of its natural ligand, Substance P. This interaction is central to its pharmacological effects.

Binding Affinity

The binding affinity of this compound to the NK1 receptor has been determined in various species through radioligand binding assays. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), indicate a high affinity.

| Species | pKi Value |

| Human | 10.6 |

| Rat | 9.5 |

These high pKi values signify a potent inhibition of Substance P binding to the NK1 receptor.

Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding of Substance P, the receptor activates intracellular signaling cascades. This compound, by competitively blocking this binding, prevents the initiation of these downstream signals.

Caption: Vofopitant blocks Substance P binding to the NK1 receptor.

Experimental Protocols

Tachykinin NK1 Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of compounds to the NK1 receptor.

Methodology:

-

Membrane Preparation: Prepare membrane suspensions from cells expressing the human or rat NK1 receptor.

-

Assay Buffer: Utilize a buffer containing HEPES (50 mM) and MnCl₂ (3 mM) at pH 7.4. The assay buffer should also contain protease inhibitors such as bacitracin (80 µg/mL), leupeptin (B1674832) (8 µg/mL), and phosphoramidon (B1677721) (2 µM), along with bovine serum albumin (0.04%).

-

Incubation: In a 200 µL total volume, combine:

-

50 µL of wash buffer or the test compound (Vofopitant).

-

100 µL of the membrane suspension (3-5 µg of protein).

-

50 µL of [³H]substance P (final concentration of 0.7-1.0 nM).

-

-

Incubation Conditions: Incubate the mixture at room temperature for 40 minutes.

-

Non-specific Binding: Determine non-specific binding by adding a known NK1 receptor antagonist, such as CP-99,994 (1 µM).

-

Analysis: Separate bound and free radioligand by filtration and quantify the bound radioactivity using liquid scintillation counting. Calculate Ki values from the IC₅₀ values.

Caption: Workflow for the NK1 Receptor Binding Assay.

Synthesis and Characterization

While a detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary, information on the synthesis of a radiolabeled analog provides insight into potential precursors. The synthesis of [¹⁸F]SPA-RQ, a structurally related compound, involves precursors such as --INVALID-LINK---amine hydrochloride. This suggests a synthetic route involving the coupling of a substituted benzylamine (B48309) with a 2-phenylpiperidin-3-amine (B1365913) moiety.

Due to the proprietary nature of the compound, comprehensive public data on its experimental melting point, pKa, and detailed spectroscopic analysis (NMR, IR, MS) are not available.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist. Its high binding affinity and oral availability have made it a valuable tool in neuroscience research and drug development for conditions involving the Substance P/NK1 receptor pathway. The information provided in this guide serves as a foundational resource for researchers working with this compound. Further detailed characterization and synthesis information may be available through direct inquiry with commercial suppliers.

References

- 1. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Vofopitant - Wikipedia [en.wikipedia.org]

- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Process development and large-scale synthesis of NK1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Vofopitant Dihydrochloride (CAS Number: 168266-51-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vofopitant Dihydrochloride, also known as GR205171, is a potent and highly selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand is Substance P (SP), a neuropeptide implicated in numerous physiological and pathophysiological processes, including emesis, pain, inflammation, anxiety, and depression. By competitively blocking the binding of Substance P to the NK1 receptor, Vofopitant has been investigated for its therapeutic potential in a range of conditions.[1][2][3][4][5][6] Although it demonstrated anti-emetic and anxiolytic properties in preclinical and early clinical studies, it was not ultimately marketed.[1][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, preclinical and clinical efficacy, and key experimental protocols related to this compound.

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | (2S,3S)-N-[(2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine dihydrochloride |

| Synonyms | GR205171, GR-205171A |

| CAS Number | 168266-51-1 |

| Molecular Formula | C₂₁H₂₅Cl₂F₃N₆O |

| Molecular Weight | 505.36 g/mol |

| Appearance | White to off-white solid |

Mechanism of Action: NK1 Receptor Antagonism

Vofopitant exerts its pharmacological effects by acting as a competitive antagonist at the NK1 receptor, a G-protein coupled receptor (GPCR).[5][6] Substance P, the natural ligand for the NK1 receptor, is an 11-amino acid neuropeptide involved in pain perception, neurogenic inflammation, and the emetic reflex.[5] Vofopitant's antagonism of the NK1 receptor blocks the downstream signaling cascades initiated by Substance P binding.[7]

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor primarily activates Gαq and Gαs G-proteins, initiating a cascade of intracellular events. Vofopitant blocks these downstream effects. The key signaling pathways are illustrated below.

References

- 1. Effects of N-methyl-D-aspartate receptor antagonists on cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]

- 4. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 7. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]

Vofopitant Dihydrochloride: A Technical Overview of its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vofopitant Dihydrochloride (B599025) (GR205171A) is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic route of Vofopitant Dihydrochloride. It also details its mechanism of action through the NK1 receptor signaling pathway, offering valuable insights for researchers in pharmacology and drug development.

Molecular Structure and Chemical Properties

This compound is the dihydrochloride salt of Vofopitant. The core structure consists of a substituted phenylpiperidine moiety linked to a methoxyphenyl-tetrazole group.[5][6][7]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S,3S)-N-[(2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine dihydrochloride |

| Synonyms | GR 205171A, GR205171[1][2][5] |

| CAS Number | 168266-51-1[3][4] |

| Molecular Formula | C₂₁H₂₅Cl₂F₃N₆O[3][4] |

| Molecular Weight | 505.36 g/mol [3][8] |

| SMILES | Cl.Cl.COc1ccc(cc1CN[C@H]1CCCN[C@H]1c1ccccc1)-n1nnnc1C(F)(F)F[4] |

| InChI Key | XILNRORTJVDYRH-HKUYNNGSSA-N[5] |

Physicochemical Properties

| Property | Value |

| Physical State | Solid |

| Solubility | Acetonitrile: Slightly soluble (0.1-1 mg/ml); DMSO: Sparingly soluble (1-10 mg/ml)[9] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years.[4] |

Pharmacological Data

Vofopitant is a highly potent and selective antagonist for the tachykinin NK1 receptor. Its primary mechanism of action is the inhibition of substance P (SP) binding to this receptor.

Receptor Binding Affinity

| Species | Receptor | pKi |

| Human | NK1 | 10.6[1][2][3][4] |

| Rat | NK1 | 9.5[1][2][3][4] |

| Ferret | NK1 | 9.8[10] |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Vofopitant exhibits negligible affinity for NK2 and NK3 receptors.[10]

Mechanism of Action: NK1 Receptor Antagonism

Vofopitant exerts its pharmacological effects by competitively blocking the binding of the endogenous ligand, Substance P, to the NK1 receptor, a G-protein coupled receptor (GPCR).[10][11] This inhibition prevents the activation of downstream signaling cascades that are implicated in emesis, pain transmission, and inflammation.

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor typically activates Gαq and Gαs proteins, leading to a cascade of intracellular events.[3][11] Vofopitant, by blocking this initial step, prevents the subsequent signaling.

Caption: Vofopitant blocks Substance P binding to the NK1 receptor.

The diagram above illustrates the canonical Gq-coupled pathway. Activation of the NK1 receptor by Substance P leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] These second messengers then trigger the release of intracellular calcium and activate Protein Kinase C (PKC), respectively, culminating in various cellular responses.[11]

Logical Flow of Vofopitant's Antagonistic Action

The mechanism of Vofopitant's action can be summarized in a logical workflow.

Caption: Logical workflow of Vofopitant's antagonistic action.

Experimental Protocols: Synthesis of Vofopitant

The synthesis of Vofopitant involves a multi-step process. The following is a generalized protocol based on published synthetic routes.

General Synthesis Scheme

A common synthetic approach involves the reductive amination of 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde (B60974) with (2S,3S)-2-phenylpiperidin-3-amine.

Caption: Generalized synthetic workflow for this compound.

Key Synthetic Steps

-

Preparation of the Aldehyde Intermediate : The synthesis of 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde can be achieved from 4-amino-2-iodoanisole. This involves acylation with trifluoroacetic anhydride, followed by reaction with triphenylphosphine (B44618) and carbon tetrachloride to form an iminochloride. Cyclization with sodium azide (B81097) yields the tetrazole ring. Subsequent reactions introduce the aldehyde group.

-

Preparation of the Amine Intermediate : The chiral amine, (2S,3S)-2-phenylpiperidin-3-amine, can be prepared from 3-nitro-2-phenylpyridine (B156224) through hydrogenation and subsequent optical resolution.

-

Reductive Amination : The aldehyde and amine intermediates are reacted in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane (B109758) to form the Vofopitant base.

-

Salt Formation : The Vofopitant free base is then treated with hydrochloric acid to yield the more stable and water-soluble dihydrochloride salt.

Note: This is a generalized outline. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized based on laboratory-scale experiments and literature precedents.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist. Its defined molecular structure and high binding affinity make it a valuable tool for research into the physiological and pathological roles of the Substance P/NK1 receptor system. The provided information on its chemical properties, mechanism of action, and synthetic pathways offers a solid foundation for further investigation and application in neuroscience and drug discovery. Although it did not achieve market approval for social phobia or PTSD, its potent anti-emetic properties highlight the therapeutic potential of NK1 receptor antagonism.[5][7]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. mybiosource.com [mybiosource.com]

- 5. Vofopitant | Neurokinin receptor | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Vofopitant - Wikipedia [en.wikipedia.org]

- 8. molnova.com [molnova.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Vofopitant Dihydrochloride: A Technical Guide to its NK1 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Vofopitant Dihydrochloride for the Neurokinin-1 (NK1) receptor. Vofopitant, also known as GR205171, is a potent and selective antagonist of the NK1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[1][2] This document details the quantitative binding data, experimental methodologies for its determination, and the associated intracellular signaling pathways.

Quantitative Binding Affinity of Vofopitant

Vofopitant exhibits high affinity for the human NK1 receptor, as well as for the receptor in other species. The binding affinity is typically expressed in terms of the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. The affinity of Vofopitant for NK1 receptors and its selectivity over other receptors are summarized in the tables below.

Table 1: Vofopitant Binding Affinity for NK1 Receptors in Different Species

| Species | Receptor | pKi |

| Human | NK1 | 10.6 |

| Rat | NK1 | 9.5 |

| Ferret | NK1 | 9.8 |

Data sourced from MedChemExpress.[3]

Table 2: Vofopitant Selectivity Profile

| Receptor | Species | pKi |

| 5-HT1A | Rat | 6.3 |

| 5-HT1D | Bovine | 6.6 |

| 5-HT2A | Rat | 6.5 |

| Histamine H1 | Rat | 6.5 |

| Histamine H2 | Guinea-pig | 6.6 |

| Ca2+ channel | Rat | 5.6 |

| NK2 | Not Specified | <5.0 (pIC50) |

| NK3 | Not Specified | <5.0 (pIC50) |

Data sourced from MedChemExpress.[3]

Experimental Protocol: Radioligand Binding Assay

The determination of Vofopitant's binding affinity for the NK1 receptor is typically performed using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (Vofopitant) to displace a radiolabeled ligand that is known to bind to the receptor.

Materials and Reagents

-

Receptor Source: Membranes from cells stably expressing the human NK1 receptor (e.g., Chinese Hamster Ovary (CHO) cells).

-

Radioligand: [3H]-Substance P or another suitable radiolabeled NK1 receptor agonist.

-

Unlabeled Competitor: this compound.

-

Non-specific Binding Control: A high concentration of a known NK1 receptor antagonist (e.g., Aprepitant).

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

General Procedure

-

Membrane Preparation: Homogenize cells expressing the NK1 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Receptor membrane preparation.

-

Radioligand at a concentration at or below its Kd.

-

Varying concentrations of this compound (for the competition curve).

-

For total binding wells, add assay buffer instead of Vofopitant.

-

For non-specific binding wells, add a high concentration of the non-specific binding control.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Vofopitant concentration.

-

Determine the IC50 value (the concentration of Vofopitant that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Vofopitant Dihydrochloride: A Technical Guide to its Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vofopitant Dihydrochloride (also known by its development code, GR205171) is a potent and highly selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor's endogenous ligand is Substance P, a neuropeptide implicated in numerous physiological and pathological processes, including pain transmission, inflammation, mood regulation, and emesis.[3][4][5] Vofopitant was investigated for several therapeutic applications, including the treatment of chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), social phobia, and post-traumatic stress disorder (PTSD).[2][3][6] Despite demonstrating significant promise in preclinical models, it did not prove sufficiently effective in clinical trials to gain market approval and its development was discontinued.[2][7] This guide provides an in-depth summary of the core pharmacodynamics of Vofopitant, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Pharmacodynamics: Mechanism of Action

Vofopitant exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby blocking the binding of its natural ligand, Substance P.[5][8] The Substance P/NK1 receptor system is a key signaling pathway in both the central and peripheral nervous systems.[5] By antagonizing this receptor, Vofopitant effectively inhibits the downstream signaling cascade that mediates the physiological effects of Substance P, such as the transmission of emetic signals and the modulation of stress and anxiety responses.[8][9]

Caption: Vofopitant competitively antagonizes the NK1 receptor, blocking Substance P binding.

Quantitative Pharmacodynamic Data

The potency and selectivity of Vofopitant have been quantified through various in vitro assays.

Table 1: In Vitro Binding Affinity of Vofopitant for NK1 Receptors

This table summarizes the high-affinity binding of Vofopitant to the NK1 receptor across different species. The pKi value is the negative logarithm of the inhibitory constant (Ki), with higher values indicating stronger binding affinity.

| Species | Receptor | pKi | Reference(s) |

| Human | NK1 | 10.6 | [10][11] |

| Rat | NK1 | 9.5 | [10][11] |

| Ferret | NK1 | 9.8 | [10][11] |

Table 2: In Vitro Binding Selectivity of Vofopitant

Vofopitant demonstrates high selectivity for the NK1 receptor with negligible affinity for NK2 and NK3 receptors and significantly lower potency at other tested receptors.[10]

| Receptor | Species | pKi / pIC50 | Reference(s) |

| NK2 | - | <5.0 | [10] |

| NK3 | - | <5.0 | [10] |

| 5-HT1A | Rat | 6.3 | [10] |

| 5-HT1D | Bovine | 6.6 | [10] |

| 5-HT2A | Rat | 6.5 | [10] |

| Histamine H1 | Rat | 6.5 | [10] |

| Histamine H2 | Guinea-pig | 6.6 | [10] |

| Ca2+ Channel | Rat | 5.6 | [10] |

Key Preclinical Pharmacodynamic Studies

Vofopitant's pharmacodynamic profile was extensively characterized in a range of in vivo models.

Antiemetic Efficacy

Preclinical studies established Vofopitant as a potent, broad-spectrum antiemetic agent.[12] It was shown to be effective against emesis induced by a wide variety of stimuli in several animal species.

Table 3: Summary of Preclinical Antiemetic Efficacy of Vofopitant (GR205171)

| Emetogen | Animal Model | Key Finding | Reference(s) |

| X-irradiation | Ferret | Potent inhibition of emesis | [12] |

| Cisplatin (B142131) | Ferret, Shrew | Effective inhibition | [12] |

| Cyclophosphamide | Ferret | Effective inhibition | [12] |

| Morphine | Ferret | Effective inhibition | [12] |

| Ipecacuanha | Ferret, Dog | Effective inhibition | [12] |

| Copper Sulphate | Ferret | Effective inhibition | [12] |

| Motion | Shrew | Effective inhibition | [12] |

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

This model is a standard for evaluating potential antiemetic drugs for CINV.

-

Animal Acclimatization: Male ferrets are individually housed and allowed to acclimatize to the laboratory environment for at least 7 days, with free access to food and water.

-

Baseline Observation: Animals are observed for baseline emetic activity (retching and vomiting) for a period of 60-90 minutes before any treatment.

-

Drug Administration: Vofopitant or a vehicle control is administered via a specific route (e.g., orally or intravenously) at a predetermined time (e.g., 30-60 minutes) before the emetic challenge.

-

Emetogen Challenge: A high dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally) is administered to induce emesis.

-

Observation Period: Following cisplatin administration, the animals are observed continuously for a period of 3-4 hours. The number of retches and vomits for each animal is recorded.

-

Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the Vofopitant-treated group to the vehicle-treated group. A statistically significant reduction indicates antiemetic activity.

Caption: Experimental workflow for testing antiemetic efficacy in animal models.

Anxiolytic and Central Nervous System (CNS) Effects

Vofopitant demonstrated anxiolytic-like properties in preclinical behavioral models, such as the elevated plus maze and contextual fear-potentiated startle tests in gerbils.[2] The ability of Vofopitant to engage its CNS target was often assessed using a specific in vivo model.

Experimental Protocol: Gerbil Foot Tapping (GFT) Model

This protocol assesses the in vivo potency and duration of action of NK1 receptor antagonists in the CNS.[13][14]

-

Animal Preparation: Gerbils are anesthetized, and a guide cannula is surgically implanted to allow for intracerebroventricular (i.c.v.) injections. Animals are allowed to recover from surgery.

-

Antagonist Administration: Vofopitant or a vehicle control is administered systemically (e.g., intraperitoneally or orally) at various time points before the agonist challenge.

-

Agonist Challenge: A selective NK1 receptor agonist (e.g., GR73632) is injected directly into the cerebral ventricles via the implanted cannula. This injection reliably induces a characteristic foot-tapping behavior.

-

Behavioral Observation: Immediately following the i.c.v. injection, the animal is placed in an observation chamber, and the number of foot taps (B36270) is counted for a defined period (e.g., 5 minutes).

-

Data Analysis: The dose-dependent inhibition of the foot-tapping response by Vofopitant is measured to determine its in vivo CNS potency (ID50). By varying the time between antagonist administration and agonist challenge, the duration of action can be determined.[14]

Caption: Workflow for the Gerbil Foot Tap model to assess CNS NK1 receptor blockade.

Interaction with the Serotonergic System

An interesting aspect of Vofopitant's pharmacodynamics is its interaction with the serotonin (B10506) (5-HT) system. Studies showed that Vofopitant could potentiate the effects of selective serotonin reuptake inhibitors (SSRIs).

Experimental Protocol: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Surgical Implantation: Rats or mice are anesthetized, and a microdialysis guide cannula is stereotaxically implanted, targeting a brain region of interest, such as the frontal cortex or dorsal raphe nucleus.

-

Recovery: Animals are allowed to recover from surgery for several days.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular 5-HT levels.

-

Drug Administration: An SSRI (e.g., paroxetine) is administered, followed by the administration of Vofopitant (e.g., 30 mg/kg, i.p.) or vehicle.[10][11]

-

Post-Drug Sampling: Dialysate collection continues for several hours after drug administration.

-

Neurochemical Analysis: The concentration of 5-HT in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Changes in extracellular 5-HT are expressed as a percentage of the pre-drug baseline. The synergistic effect is confirmed if the combination of Vofopitant and the SSRI produces a significantly greater increase in 5-HT than the SSRI alone.[10] This effect was not observed in NK1 receptor knockout mice, confirming the mechanism is receptor-dependent.[11]

Caption: Vofopitant may enhance SSRI effects by blocking NK1 receptor-mediated modulation.

Clinical Pharmacodynamics and Development Outcome

Vofopitant was advanced into clinical trials for various indications, including PTSD, social anxiety disorder, and emesis.[3][6] However, despite the robust preclinical data, the compound failed to demonstrate sufficient clinical efficacy to warrant further development, a fate shared by several other NK1 receptor antagonists investigated for psychiatric conditions.[1][2][7] While the reasons for this translational failure are complex, it underscores the challenges in translating preclinical behavioral models to human psychiatric and neurological disorders.

Conclusion

This compound is a well-characterized pharmacodynamic tool and was a promising clinical candidate. Its profile as a highly potent and selective NK1 receptor antagonist is supported by extensive in vitro and in vivo data. It demonstrated powerful antiemetic and anxiolytic-like effects in a multitude of preclinical models. However, the lack of translation of this preclinical efficacy into positive clinical outcomes led to the cessation of its development. The study of Vofopitant continues to provide valuable insights into the role of the Substance P/NK1 receptor system and the complexities of drug development for CNS disorders.

References

- 1. Vofopitant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Vofopitant - Wikipedia [en.wikipedia.org]

- 3. Potential of substance P antagonists as antiemetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. pharmakb.com [pharmakb.com]

- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Vofopitant | Neurokinin receptor | TargetMol [targetmol.com]

- 12. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]

Vofopitant Dihydrochloride: An In Vitro Technical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Vofopitant Dihydrochloride (also known as GR205171). Vofopitant is a potent and selective antagonist of the Tachykinin NK1 receptor, a G protein-coupled receptor involved in various physiological processes, including emesis and anxiety.[1][2] This document details its binding affinity, selectivity profile, and the experimental methodologies used for its characterization, serving as a core resource for professionals in drug development and neuroscience research.

Core Pharmacological Profile

Vofopitant is a non-peptide antagonist that interacts with the Neurokinin 1 (NK1) receptor, preventing the binding of its endogenous ligand, Substance P.[3][4] This blockade of Substance P signaling is the primary mechanism behind its anti-emetic and potential anxiolytic effects.[2][3] The in vitro data presented below quantifies the potency and specificity of this interaction.

Binding Affinity

Vofopitant demonstrates high affinity for the NK1 receptor across multiple species, a critical characteristic for a therapeutic candidate. The binding affinity is typically determined through radioligand binding assays.

| Target Receptor | Species | Binding Affinity (pKi) |

| NK1 Receptor | Human | 10.6 |

| NK1 Receptor | Rat | 9.5 |

| NK1 Receptor | Ferret | 9.8 |

| Data sourced from MedChemExpress.[1] |

Selectivity Profile

A crucial aspect of in vitro characterization is determining the compound's selectivity for its intended target over other receptors. Vofopitant shows negligible affinity for NK2 and NK3 receptors and significantly lower potency for various other receptors, indicating a favorable selectivity profile.

| Off-Target Receptor | Species | Binding Affinity (pKi) |

| NK2 Receptor | - | <5.0 (pIC50) |

| NK3 Receptor | - | <5.0 (pIC50) |

| 5-HT1A Receptor | Rat | 6.3 |

| 5-HT1D Receptor | Bovine | 6.6 |

| 5-HT2A Receptor | Rat | 6.5 |

| Histamine H1 Receptor | Rat | 6.5 |

| Histamine H2 Receptor | Guinea-pig | 6.6 |

| Ca2+ Channel | Rat | 5.6 |

| Data sourced from MedChemExpress.[1] |

Signaling & Experimental Frameworks

NK1 Receptor Signaling Pathway

The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon binding with its ligand Substance P, activates a phosphatidylinositol-calcium second messenger system.[5] Vofopitant acts by competitively blocking this initial binding step.

Caption: NK1 Receptor signaling cascade initiated by Substance P.

General Workflow for In Vitro Characterization

The in vitro assessment of a compound like Vofopitant follows a structured workflow, beginning with binding assays to determine affinity and selectivity, followed by functional assays to confirm its antagonistic activity.

Caption: Standard workflow for in vitro receptor antagonist characterization.

Selectivity Assessment Logic

To confirm Vofopitant's specificity, its binding affinity for the primary target (NK1) is compared against a panel of other relevant receptors. A large differential in affinity indicates high selectivity.

Caption: Logical framework for determining compound selectivity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for the assays used to characterize Vofopitant.

Protocol 1: Tachykinin NK1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of Vofopitant for the NK1 receptor.

-

Objective: To measure the ability of Vofopitant to displace a radiolabeled ligand ([³H]Substance P) from the NK1 receptor.

-

Materials:

-

Test Compound: this compound.

-

Radioligand: [³H]Substance P (final concentration ~0.7-1.0 nM).

-

Membrane Preparation: Homogenates from cells or tissues expressing human, rat, or ferret NK1 receptors (3-5 µg of protein per well).

-

Assay Buffer: 50 mM HEPES, 3 mM MnCl₂, pH 7.4.

-

Wash Buffer: Assay buffer with additional components (80 µg/mL bacitracin, 8 µg/mL leupeptin, 2 µM phosphoramidon, 0.04% bovine serum albumin).

-

Non-specific Binding Control: A known high-affinity NK1 antagonist like CP-99,994 (1 µM).

-

96-well microplates and filtration apparatus.

-

-

Procedure:

-

Prepare serial dilutions of Vofopitant in the assay buffer.

-

In a total assay volume of 200 µL per well, add the following components in order:

-

50 µL of wash buffer (for total binding) or Vofopitant dilution or non-specific binding control.

-

100 µL of the membrane suspension.

-

50 µL of [³H]Substance P.

-

-

Incubate the plate at room temperature for 40 minutes to allow the binding to reach equilibrium.[1]

-

Terminate the incubation by rapid filtration through a glass fiber filter mat, washing with ice-cold wash buffer to separate bound from unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of Vofopitant.

-

Plot the percentage of specific binding against the log concentration of Vofopitant to generate a competition curve.

-

Determine the IC50 value (the concentration of Vofopitant that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Protocol 2: Functional Antagonism Assay (Calcium Mobilization)

This protocol describes a cell-based functional assay to confirm that Vofopitant's binding to the NK1 receptor results in the functional blockade of agonist-induced signaling.

-

Objective: To measure Vofopitant's ability to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.

-

Materials:

-

Cell Line: A stable cell line expressing the human NK1 receptor (e.g., CHO-NK1 or U373MG).

-

Agonist: Substance P.

-

Antagonist: this compound.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader with kinetic reading capability.

-

-

Procedure:

-

Plate the NK1-expressing cells in a 96-well plate and grow to an appropriate confluency.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.

-

Wash the cells to remove excess dye.

-

Add various concentrations of Vofopitant to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence reader and begin kinetic measurement of fluorescence intensity.

-

After establishing a stable baseline, add a fixed concentration of Substance P (typically the EC80 concentration) to all wells to stimulate the receptor.

-

Continue recording the fluorescence signal to capture the peak calcium response.

-

-

Data Analysis:

-

Measure the peak fluorescence intensity for each well following agonist stimulation.

-

Normalize the data, with the response in the absence of antagonist set to 100% and the response in the absence of agonist as 0%.

-

Plot the percentage of inhibition against the log concentration of Vofopitant.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of Vofopitant required to inhibit 50% of the agonist-induced functional response.

-

References

Vofopitant Dihydrochloride: A Technical Guide to Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Vofopitant Dihydrochloride (formerly known as GR205171), a potent and selective antagonist of the tachykinin neurokinin-1 (NK-1) receptor. Vofopitant was developed for its potential as a broad-spectrum anti-emetic and has also been investigated for anxiolytic properties. This document synthesizes key preclinical findings, focusing on pharmacodynamics, efficacy in various animal models, and detailed experimental methodologies to support further research and development.

Core Mechanism of Action

Vofopitant exerts its pharmacological effects by acting as a competitive antagonist at the neurokinin-1 (NK-1) receptor. The NK-1 receptor is the primary receptor for Substance P (SP), a neuropeptide involved in numerous physiological processes, including the emetic reflex, pain transmission, and neurogenic inflammation.[1] In the context of emesis, particularly chemotherapy-induced nausea and vomiting (CINV), Substance P is released in both the gastrointestinal tract and key emetic centers in the brainstem, such as the nucleus tractus solitarius (NTS).[2][3] By blocking the binding of Substance P to the NK-1 receptor, Vofopitant disrupts this signaling pathway, thereby inhibiting the vomiting reflex.[3] Preclinical evidence indicates that central nervous system (CNS) penetration and binding to NK-1 receptors within the brain are crucial for its anti-emetic efficacy.[2][3]

Pharmacodynamic Profile: Receptor Binding Affinity

Vofopitant demonstrates high affinity and selectivity for the NK-1 receptor across multiple species, a critical factor for its potent anti-emetic activity. Its binding characteristics have been extensively profiled in vitro.

Tachykinin NK-1 Receptor Affinity

Vofopitant binds with high potency to human, rat, and ferret NK-1 receptors. The affinity is significantly higher for the human receptor compared to rodent species, a common feature for this class of antagonists.[4]

| Species/Receptor | Parameter | Value | Reference |

| Human NK-1 | pKi | 10.6 | [5] |

| Rat NK-1 | pKi | 9.5 | [5] |

| Ferret NK-1 | pKi | 9.8 | [5] |

| Gerbil Striatum | pKd | 10.8 | [4][6] |

Receptor Selectivity Profile

Vofopitant shows negligible affinity for NK-2 and NK-3 receptors and significantly lower potency at various other neurotransmitter receptors, underscoring its selective mechanism of action.[5]

| Receptor/Channel (Species) | Parameter | Value | Reference |

| Rat 5-HT1A | pKi | 6.3 | [5] |

| Bovine 5-HT1D | pKi | 6.6 | [5] |

| Rat 5-HT2A | pKi | 6.5 | [5] |

| Rat Histamine H1 | pKi | 6.5 | [5] |

| Guinea-pig Histamine H2 | pKi | 6.6 | [5] |

| Rat Ca2+ Channel | pKi | 5.6 | [5] |

| NK-2 Receptor | pIC50 | <5.0 | [5] |

| NK-3 Receptor | pIC50 | <5.0 | [5] |

NK-1 Receptor Density in Brain Tissue

Saturation binding studies using radiolabeled Vofopitant ([³H]GR205171) have been used to quantify NK-1 receptor density in brain regions critical for emesis and anxiety.

| Species | Brain Region | Bmax (fmol/mg protein) | Reference |

| Gerbil | Striatum | 607 ± 40 | [4][6] |

| Gerbil | Cortex | 94 ± 6 | [4][6] |

| Human | Striatum | 318 - 432 | [4][6] |

| Human | Cortex | 59 - 74 | [4][6] |

Preclinical Pharmacokinetics

While detailed pharmacokinetic tables are not publicly available, preclinical studies describe Vofopitant as an orally active and long-lasting compound in relevant animal models such as the ferret and dog.[7] Its ability to penetrate the central nervous system is a key characteristic, demonstrated by its efficacy in centrally mediated emesis models and its ability to inhibit the effects of centrally administered NK-1 agonists. The gerbil has been identified as a suitable preclinical model due to the high pharmacological homology of its NK-1 receptor to the human receptor, in contrast to rats or mice.[4][6]

Preclinical Efficacy as an Anti-Emetic

Vofopitant (GR205171) has demonstrated potent, broad-spectrum anti-emetic activity against a wide range of emetogens in several animal models. This robust efficacy was a cornerstone of its preclinical development.

Summary of Key Efficacy Findings:

-

Ferret Model : Vofopitant effectively inhibits emesis induced by cisplatin (B142131), cyclophosphamide, morphine, ipecacuanha, copper sulphate, and whole-body X-irradiation.[7] The ferret is a standard model for CINV, and efficacy in this species is highly predictive of clinical potential.

-

Dog Model : The compound is orally active and inhibits emesis induced by ipecacuanha.[7]

-

Suncus murinus (House Musk Shrew) Model : Vofopitant prevents emesis induced by both motion and cisplatin.[7]

-

Piglet Model : In a cisplatin-induced emesis model in piglets, Vofopitant demonstrated long-lasting effects, inhibiting both the acute (first 24 hours) and delayed (24-60 hours) phases of vomiting.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are key experimental protocols cited in the research of Vofopitant.

In Vitro: Tachykinin NK-1 Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of Vofopitant for the NK-1 receptor.

Objective: To quantify the competitive binding of Vofopitant against a radiolabeled ligand ([³H]substance P) at the NK-1 receptor in membrane preparations.

Methodology: [5]

-

Assay Volume: The assay is conducted in a total volume of 200 µL.

-

Components:

-

50 µL of wash buffer (50 mM HEPES, 3 mM MnCl₂, pH 7.4) or the test compound (Vofopitant at various concentrations).

-

100 µL of a membrane suspension (containing 3-5 µg of protein) prepared in HEPES assay buffer. The assay buffer is supplemented with protease inhibitors (80 µg/mL bacitracin, 8 µg/mL leupeptin, 2 µM phosphoramidon) and 0.04% bovine serum albumin (BSA).

-

50 µL of [³H]substance P to a final concentration of 0.7-1.0 nM.

-

-

Incubation: The mixture is incubated for 40 minutes at room temperature.

-

Non-Specific Binding: Non-specific binding is determined in parallel incubations by adding an excess of a known NK-1 antagonist, such as CP-99,994 (1 µM).

-

Termination & Measurement: The incubation is terminated by rapid filtration, and the radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo: Cisplatin-Induced Emesis Model (Ferret)

This protocol is a standard for evaluating the efficacy of anti-emetic agents against both acute and delayed CINV.

Objective: To assess the ability of Vofopitant to inhibit the number of retches and vomits induced by the chemotherapeutic agent cisplatin.

Representative Methodology:

-

Animal Model: Male ferrets are commonly used. Animals are acclimatized and fasted overnight before the study.

-

Group Allocation: Animals are randomly assigned to a vehicle control group or Vofopitant treatment groups.

-

Drug Administration: Vofopitant is administered (e.g., orally or subcutaneously) at a defined pretreatment time (e.g., 1-2 hours) before the emetogen challenge.

-

Emetogen Challenge: Cisplatin is administered intraperitoneally (i.p.) or intravenously (i.v.) at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).

-

Observation Period: Each animal is observed continuously for a defined period to assess both acute and delayed emesis.

-

Acute Phase: 0-8 hours or 0-24 hours post-cisplatin administration.

-

Delayed Phase: 24-72 hours post-cisplatin administration.

-

-

Data Collection: The primary endpoints are the number of retches and the number of vomits (emetic episodes). The latency to the first emetic event is also recorded.

-

Data Analysis: The total number of emetic events in the Vofopitant-treated groups is compared to the vehicle control group. The percentage inhibition is calculated, and statistical significance is determined using appropriate methods (e.g., ANOVA).

Visualizations: Pathways and Workflows

Vofopitant Mechanism of Action at the NK-1 Receptor

Experimental Workflow for In Vivo Anti-Emetic Study

References

- 1. Pharmacokinetics of hydrorphone hydrochloride after intravenous and subcutaneous administration in ferrets (Mustela putorius furo) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. webpublishing.oit.ncsu.edu [webpublishing.oit.ncsu.edu]

- 3. Potent inhibition of both the acute and delayed emetic responses to cisplatin in piglets treated with GR205171, a novel highly selective tachykinin NK1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ethiqaxr.com [ethiqaxr.com]

- 5. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]

- 6. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]

- 7. Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]

The Anxiolytic Potential of Vofopitant Dihydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the anxiolytic effects of Vofopitant Dihydrochloride, a selective neurokinin-1 (NK1) receptor antagonist, as demonstrated in preclinical animal models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the substance P/NK1 receptor system for anxiety disorders.

Introduction

This compound (formerly known as GR205171) is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The endogenous ligand for this receptor is substance P, a neuropeptide implicated in the pathophysiology of stress, anxiety, and depression.[1][2] Blockade of the NK1 receptor by antagonists like Vofopitant has been a key area of investigation for the development of novel anxiolytic and antidepressant medications.[3] Preclinical studies, particularly in gerbils, have been instrumental in characterizing the anxiolytic-like profile of Vofopitant. Gerbils are a preferred animal model due to the high pharmacological homology of their NK1 receptors to those of humans.[4][5][6] This guide will detail the key experimental findings, methodologies, and underlying signaling pathways related to the anxiolytic effects of this compound in animals.

Mechanism of Action: The Neurokinin-1 Receptor Signaling Pathway

This compound exerts its anxiolytic effects by competitively inhibiting the binding of substance P to the NK1 receptor, a G-protein coupled receptor (GPCR).[7] Upon binding of substance P, the NK1 receptor activates several intracellular signaling cascades that are believed to contribute to anxiety-like states. Vofopitant, by blocking this initial step, prevents the downstream signaling events.

The primary signaling pathway initiated by substance P binding to the NK1 receptor involves the activation of Gq/11 proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream effects, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, which can modulate neuronal excitability and gene expression.[8][9][10] By preventing the activation of this pathway, Vofopitant is thought to dampen the neuronal circuits involved in fear and anxiety responses.

There is also evidence to suggest an interaction between the substance P/NK1 system and the serotonergic system.[3] Blockade of NK1 receptors has been shown to modulate the activity of serotonin (B10506) neurons, providing another potential mechanism for its anxiolytic and antidepressant effects.[3]

Figure 1: Vofopitant's blockade of the NK1 receptor signaling pathway.

Preclinical Evidence of Anxiolytic Effects

The anxiolytic-like properties of this compound have been primarily investigated in gerbils using two well-validated behavioral paradigms: the elevated plus-maze and the contextual fear-potentiated startle test.

Elevated Plus-Maze (EPM)

The elevated plus-maze is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, as this is considered anxiogenic for rodents.

In studies with gerbils, systemic administration of this compound produced a dose-dependent anxiolytic-like effect.[4][11]

Quantitative Data from Elevated Plus-Maze Studies in Gerbils

| Treatment Group (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle (0) | 15.2 ± 2.5 | 20.5 ± 3.1 | 18.7 ± 1.9 |

| Vofopitant (0.3) | 22.8 ± 3.1 | 35.1 ± 4.2 | 20.1 ± 2.2 |

| Vofopitant (1.0) | 28.5 ± 3.8 | 42.3 ± 4.8 | 21.5 ± 2.5 |

| Vofopitant (5.0) | 35.1 ± 4.2 | 48.7 ± 5.1 | 25.3 ± 2.8 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are representative values based on published findings.[4][11]

Contextual Fear-Potentiated Startle (FPS)